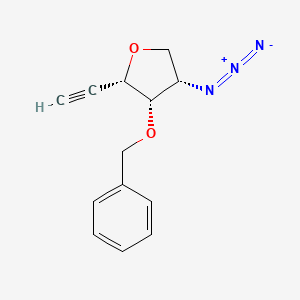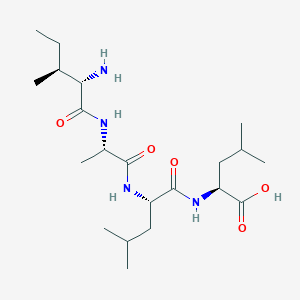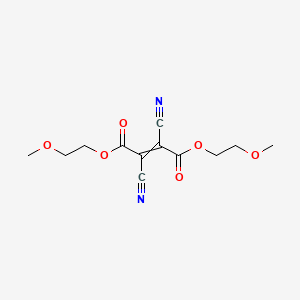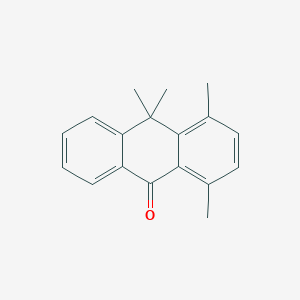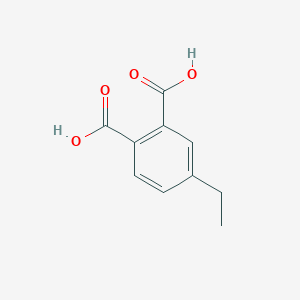
4-Ethylbenzene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid derivative of benzene. This compound is characterized by the presence of an ethyl group attached to the benzene ring along with two carboxylic acid groups at the 1 and 2 positions. It is a member of the benzenedicarboxylic acid family, which includes other isomers such as phthalic acid, isophthalic acid, and terephthalic acid .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethylbenzene-1,2-dicarboxylic acid can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. This is followed by oxidation of the ethyl group to form the carboxylic acid groups .
Industrial Production Methods
Industrial production of dicarboxylic acids, including this compound, often involves bio-based synthesis using microbial cell factories. Yeast cells are commonly used due to their tolerance to low pH and flexibility for genetic manipulation. This method is considered more sustainable and eco-friendly compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
4-Ethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acid groups.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound from ethylbenzene.
Reduction: Formation of 4-ethylbenzene-1,2-dimethanol from this compound.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
4-Ethylbenzene-1,2-dicarboxylic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of plasticizers, adhesives, and other industrial chemicals.
作用机制
The mechanism of action of 4-ethylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for decarboxylation, leading to the formation of alkanes. This process involves the removal of carboxyl groups and the formation of intermediate products such as mono-fatty acids .
相似化合物的比较
4-Ethylbenzene-1,2-dicarboxylic acid can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the ethyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 4 positions.
The presence of the ethyl group in this compound makes it unique and can influence its reactivity and applications compared to its isomers .
属性
CAS 编号 |
921759-09-3 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC 名称 |
4-ethylphthalic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
LVRNKEBRXQHJIN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


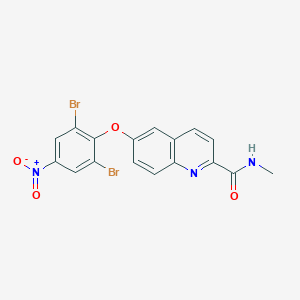
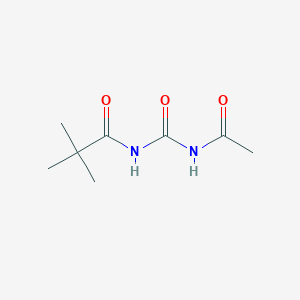
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)
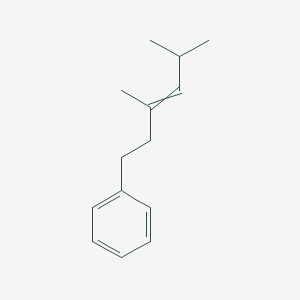
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
